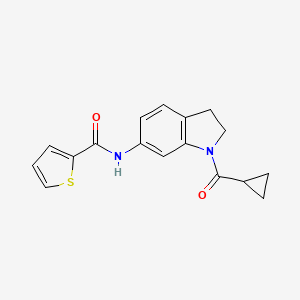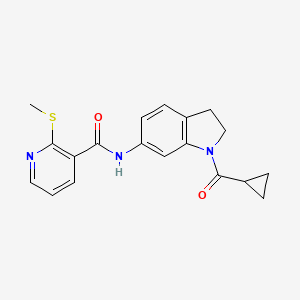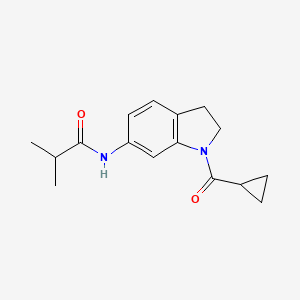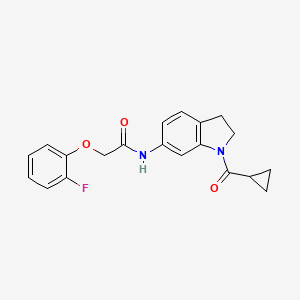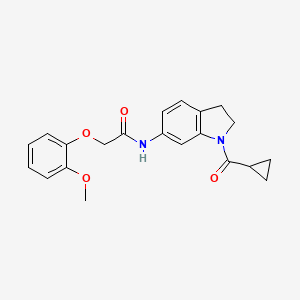
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide, or NADA, is a small molecule synthetic agonist of the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that has been identified as a potential target for the treatment of a range of neurological and psychiatric disorders such as schizophrenia, anxiety, and depression. NADA is a promising new drug candidate that has been studied for its potential therapeutic effects in the treatment of a variety of conditions.
Scientific Research Applications
NADA has been studied extensively in the scientific literature for its potential therapeutic effects. It has been shown to activate N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide in vitro and in vivo, and has been found to have antidepressant and anxiolytic activity in animal models. NADA has also been studied for its potential to modulate dopamine and serotonin levels in the brain, as well as its ability to modulate the release of glutamate. Additionally, NADA has been studied for its potential to reduce inflammation and improve cognitive function.
Mechanism of Action
NADA activates N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide, a G-protein coupled receptor that is expressed in the brain and other tissues. Activation of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide leads to the activation of the intracellular signaling pathways downstream of the receptor, which can modulate the release of neurotransmitters such as dopamine and serotonin, as well as modulate the release of glutamate. Additionally, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide activation can lead to the inhibition of pro-inflammatory cytokines, which can reduce inflammation and improve cognitive function.
Biochemical and Physiological Effects
NADA has been shown to modulate the release of dopamine and serotonin in the brain, as well as modulate the release of glutamate. Additionally, NADA has been found to reduce inflammation and improve cognitive function. NADA has also been found to have antidepressant and anxiolytic activity in animal models.
Advantages and Limitations for Lab Experiments
NADA is a small molecule synthetic agonist of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide, making it an ideal drug candidate for in vitro and in vivo studies. NADA has been found to activate N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide in vitro and in vivo, and has been found to have antidepressant and anxiolytic activity in animal models. Additionally, NADA has been found to modulate dopamine and serotonin levels in the brain, as well as modulate the release of glutamate and reduce inflammation. However, NADA is not yet approved for clinical use and further studies are needed to determine its safety and efficacy in humans.
Future Directions
Further research is needed to determine the safety and efficacy of NADA in the treatment of a variety of conditions. Additionally, further research is needed to determine the mechanism of action of NADA and to explore its potential therapeutic effects in other conditions. Additionally, further research is needed to explore the potential of NADA as an adjunct therapy in combination with other drugs. Furthermore, further research is needed to explore the potential of NADA as a drug target for the treatment of neurological and psychiatric disorders.
Synthesis Methods
NADA is synthesized by a two-step process involving the condensation of 4-(propan-2-yloxy)benzaldehyde and 1-(2,3-dihydro-1H-indol-6-yl)ethan-1-one in the presence of a base catalyst. The reaction proceeds in a one-pot synthesis to yield NADA in a high yield.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)25-18-8-5-16(6-9-18)20(24)21-17-7-4-15-10-11-22(14(3)23)19(15)12-17/h4-9,12-13H,10-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVCTIZQNGMJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



